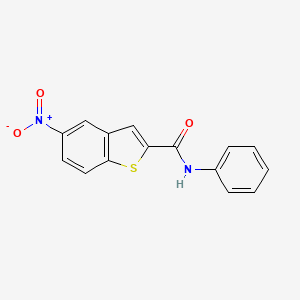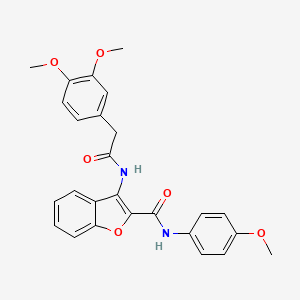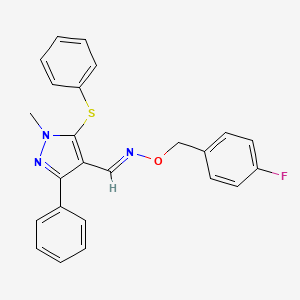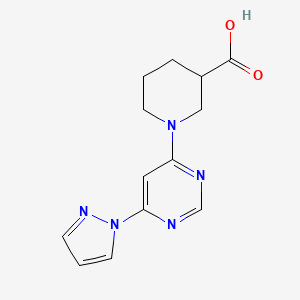
3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-bromo-3-methylphenyl)pyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-bromo-3-methylphenyl)pyrazin-2-one, commonly known as BDP, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields. BDP belongs to the class of pyrazinones and has been found to exhibit promising properties in terms of its synthesis, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BDP is not fully understood; however, it has been found to interact with various cellular targets, leading to its observed biological effects. BDP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. BDP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is responsible for the production of prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BDP has been found to exhibit various biochemical and physiological effects. BDP has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to its observed antitumor activity. BDP has also been found to inhibit the production of inflammatory mediators such as prostaglandins, leading to its anti-inflammatory effects. BDP has been found to exhibit low toxicity, making it a viable option for various research applications.
Avantages Et Limitations Des Expériences En Laboratoire
BDP has several advantages for lab experiments. BDP is easy to synthesize and has a high yield, making it a cost-effective option for various research applications. BDP has been found to exhibit potent biological effects at low concentrations, making it a viable option for various in vitro experiments. However, BDP has limitations in terms of its solubility, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on BDP. One potential direction is the development of new anticancer drugs based on the structure of BDP. Another potential direction is the investigation of BDP's anti-inflammatory properties for the development of new anti-inflammatory drugs. Further research is also needed to fully understand the mechanism of action of BDP and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of BDP involves the reaction of 4-bromo-3-methylbenzaldehyde with 3-(1,3-benzodioxol-5-ylmethylamino)pyrazin-2-one in the presence of a base such as potassium carbonate. The reaction results in the formation of BDP as a white solid with a high yield. The synthesis of BDP has been optimized to produce the compound with high purity and yield, making it a viable option for various research applications.
Applications De Recherche Scientifique
BDP has been found to have potential applications in various fields of scientific research. One of the most promising applications of BDP is in the field of medicinal chemistry. BDP has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. BDP has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-bromo-3-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-12-8-14(3-4-15(12)20)23-7-6-21-18(19(23)24)22-10-13-2-5-16-17(9-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBNSBUGZLHFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2663936.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2663941.png)


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2663945.png)
![4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2663947.png)
![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2663949.png)


![4-[(3-Propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2663952.png)